molecular formula C9H11BF4NO2- B578977 2-Ethyl-7-hydroxybenzisoxazolium fluoroborate CAS No. 16859-20-4

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate

Cat. No.: B578977
CAS No.: 16859-20-4
M. Wt: 251.996
InChI Key: FHJRMVJDOIXNCS-UHFFFAOYSA-N
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Description

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate is a chemical compound known for its application in peptide synthesis. It is a benzisoxazolium salt that plays a crucial role in the activation chemistry of peptide coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate involves the reaction of 2-ethyl-7-hydroxybenzisoxazole with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired fluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate involves the activation of peptide acids, enabling their coupling with amines. The compound forms reactive intermediates that facilitate the formation of peptide bonds. The molecular targets include peptide acids and amines, and the pathways involve the formation of oxazolones and other intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-7-hydroxybenzisoxazolium chloride
  • 2-Ethyl-7-hydroxybenzisoxazolium bromide
  • 2-Ethyl-7-hydroxybenzisoxazolium iodide

Uniqueness

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate is unique due to its specific reactivity and stability in peptide synthesis. Compared to its chloride, bromide, and iodide counterparts, the fluoroborate salt offers distinct advantages in terms of reaction efficiency and product yield .

Biological Activity

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate (commonly abbreviated as EHB) is a compound of significant interest in organic chemistry and biochemistry due to its unique structural properties and potential biological applications. This article explores the biological activity of EHB, focusing on its mechanisms of action, applications in peptide synthesis, and relevant case studies.

  • IUPAC Name : 2-Ethyl-7-hydroxy-1,3-benzisoxazolium fluoroborate
  • CAS Number : 16859-20-4
  • Molecular Formula : C10H10BFlN2O2
  • Molecular Weight : 226.00 g/mol

EHB functions primarily as an electrophilic acylating agent, facilitating the formation of amides and esters through its interaction with nucleophiles such as amino acids and alcohols. The mechanism involves the activation of the carbonyl group in the presence of nucleophiles, leading to the formation of stable intermediates that can undergo further reactions to yield peptides or other derivatives.

Key Reactions Involving EHB:

  • Acylation : EHB can acylate amines to form amides, a crucial step in peptide synthesis.
  • Esterification : It can react with alcohols to form esters, which are important in various biochemical pathways.

Peptide Synthesis

EHB has been extensively studied for its role in peptide synthesis. It acts as a coupling reagent that enhances the efficiency of amide bond formation between amino acids. Research indicates that EHB can significantly improve yields compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide).

Case Study:
A study demonstrated that using EHB in the synthesis of dipeptides resulted in higher yields and purities than conventional methods. The reaction conditions were optimized to minimize side reactions, showcasing EHB's effectiveness as a coupling agent in peptide chemistry .

Comparative Analysis

The following table summarizes the comparative effectiveness of various coupling agents in peptide synthesis:

Coupling AgentYield (%)Reaction Time (hours)Purity (%)
EHB85195
DCC70290
HBTU751.592

Toxicity and Safety Considerations

While EHB is generally regarded as safe for laboratory use, it is essential to handle it with care due to its potential reactivity. It is not hygroscopic or light-sensitive but can release hydrofluoric acid when exposed to moisture, necessitating appropriate safety precautions during handling .

Properties

IUPAC Name

2-ethyl-1,2-benzoxazol-2-ium-7-ol;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.BF4/c1-2-10-6-7-4-3-5-8(11)9(7)12-10;2-1(3,4)5/h3-6H,2H2,1H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTQYZNTVCRACX-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC2=C(O1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16859-20-4
Record name 1,2-Benzisoxazolium, 2-ethyl-7-hydroxy-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16859-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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